molecular formula C17H23N3O5S B2471366 (2E)-4-oxo-4-[[2-(piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]but-2-enoic acid CAS No. 929863-40-1

(2E)-4-oxo-4-[[2-(piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]but-2-enoic acid

Cat. No.: B2471366
CAS No.: 929863-40-1
M. Wt: 381.45
InChI Key: AIUPTZISCASUBW-SNAWJCMRSA-N
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Description

The compound contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Characterization

Spectroscopic Properties

  • The compound's spectroscopic properties were investigated using various techniques, contributing to the understanding of its chemical behavior (Devi, Bishnoi, & Fatma, 2020).

Biological Activity

  • Synthesized derivatives of this compound were screened for biological activities like butyrylcholinesterase inhibition, indicating its potential in pharmacological studies (Khalid et al., 2016).

Applications in Medicinal Chemistry

  • The compound has been utilized in the development of novel fluoroquinolones, highlighting its role in designing new therapeutic agents (Shindikar & Viswanathan, 2005).
  • Additionally, it played a role in synthesizing antimicrobial compounds, demonstrating its importance in developing new antibiotics (Patel & Agravat, 2009).

Advanced Materials Research

  • This compound has been used in creating luminescent molecular crystals, highlighting its application in materials science for developing new photoluminescent materials (Zhestkij et al., 2021).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .

Properties

IUPAC Name

(E)-4-oxo-4-[2-piperidin-1-ylsulfonylethyl(pyridin-4-ylmethyl)amino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c21-16(4-5-17(22)23)19(14-15-6-8-18-9-7-15)12-13-26(24,25)20-10-2-1-3-11-20/h4-9H,1-3,10-14H2,(H,22,23)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUPTZISCASUBW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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